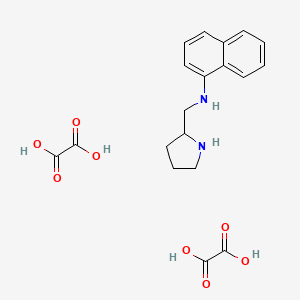
N-(ピロリジン-2-イルメチル)ナフタレン-1-アミン 二シュウ酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate is a chemical compound with significant scientific potential. It is primarily used in research and development due to its unique structure and properties. The compound consists of a pyrrolidine ring attached to a naphthalene moiety, which is further complexed with dioxalate.
科学的研究の応用
N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate finds applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate typically involves the reaction of pyrrolidine with naphthalen-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of oxalic acid to form the dioxalate salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-amine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthalen-1-amine derivatives, which can be further utilized in different chemical syntheses and applications.
類似化合物との比較
Similar Compounds
- N-(Pyrrolidin-2-ylmethyl)naphthalen-2-amine dioxalate
- N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine oxalate
Uniqueness
N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine dioxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific research applications.
特性
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)naphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.2C2H2O4/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13;2*3-1(4)2(5)6/h1-3,5-6,8-9,13,16-17H,4,7,10-11H2;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGLZKQXTIZZQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
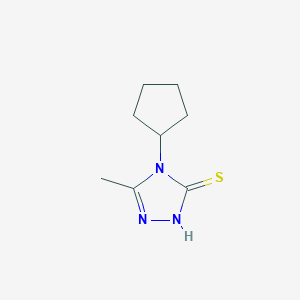

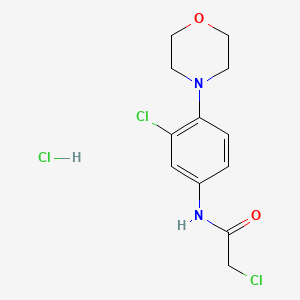

![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)
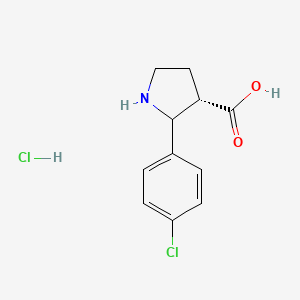
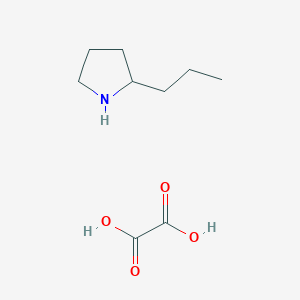
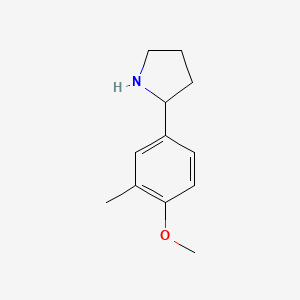
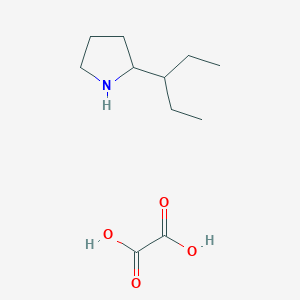
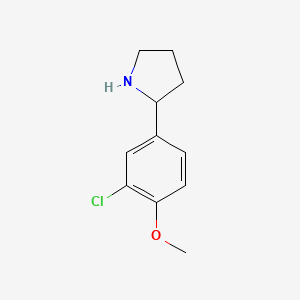
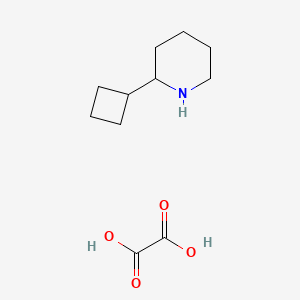
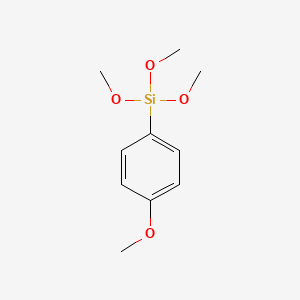
![1-{3-[2-(3-Acetylphenoxy)ethoxy]phenyl}ethan-1-one](/img/structure/B1356275.png)
